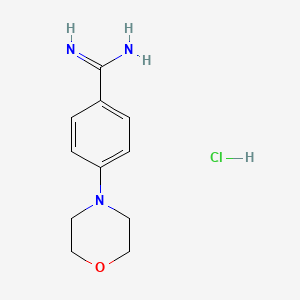

![molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7](/img/structure/B595668.png)

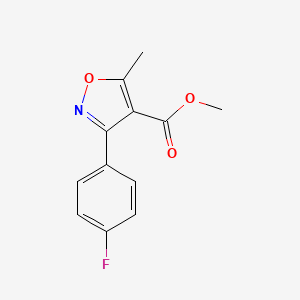

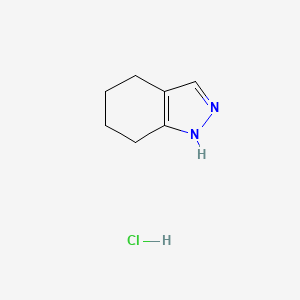

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound that has been studied in various scientific research . It is an isomer of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates .

Synthesis Analysis

The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .Molecular Structure Analysis

The structure of all these compounds was unequivocally determined by NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .科学的研究の応用

Phosphorylation Processes : Sousa et al. (2010) examined the phosphorylation of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, providing insights into the structures of the resultant compounds and proposing a mechanistic scheme for the phosphorylation reaction (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).

Skeletal Rearrangement : Kobayashi et al. (1992) reported on the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions, offering a plausible mechanism for this rearrangement (Kobayashi, Ono, & Kato, 1992).

Isolation and Characterization : Guideri and Ponticelli (2012) isolated and characterized Methyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, examining the structural aspects of both its endo and exo-isomers (Guideri & Ponticelli, 2012).

Structural Analysis : Sousa et al. (2012) conducted structural analysis on N-phosphorylated 5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylates, which are derivatives of this compound, using NMR and X-ray crystallography (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2012).

Polymer Synthesis : Rossegger et al. (2012) synthesized a polymer from Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, showing its high degree of cis-TT stereoregularity and formation of regular secondary structures (Rossegger et al., 2012).

Metathesis Process in Synthesis : Carreras et al. (2010) utilized the metathesis process of 2,5-Ethenoproline derivatives to synthesize a novel azabicyclic amino acid (Carreras, Avenoza, Busto, & Peregrina, 2010).

作用機序

特性

IUPAC Name |

methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRBVFUKFKVISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(N1)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

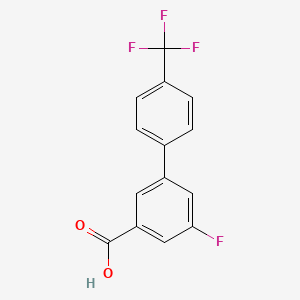

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)